N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide
説明
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide, also known as ML204, is a potent and selective blocker of the voltage-gated potassium channel Kv7.4. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including hypertension, epilepsy, and pain.
作用機序
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide selectively blocks the Kv7.4 channel, which is responsible for regulating the tone of smooth muscle cells in blood vessels. By blocking this channel, this compound reduces the contractility of these cells, leading to vasodilation and a reduction in blood pressure. In the brain, this compound blocks the Kv7.2/7.3 channels, which are responsible for regulating neuronal excitability. By blocking these channels, this compound reduces the hyperexcitability of neurons, leading to a reduction in seizure activity and pain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on blood pressure, seizure activity, and pain, this compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has also been shown to improve insulin sensitivity in animal models of type 2 diabetes.
実験室実験の利点と制限
One of the major advantages of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide as a research tool is its selectivity for the Kv7.4 channel. This allows researchers to selectively block this channel without affecting other potassium channels. However, one limitation of this compound is its relatively low potency, which may require higher concentrations to achieve the desired effect.
将来の方向性
There are a number of potential future directions for research on N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide. One area of interest is the development of more potent analogs of this compound that could be used at lower concentrations. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases, such as heart failure and cancer. Additionally, the development of more selective blockers of the Kv7.4 channel could lead to the development of more targeted therapies for hypertension.
科学的研究の応用
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In hypertension, this compound has been shown to reduce blood pressure in animal models by selectively blocking the Kv7.4 channel in the smooth muscle cells of blood vessels. In epilepsy, this compound has been shown to reduce seizure activity in animal models by blocking the Kv7.2/7.3 channels in the brain. In pain, this compound has been shown to reduce neuropathic pain in animal models by blocking the Kv7.2/7.3 channels in sensory neurons.
特性
IUPAC Name |
N-(3-chloro-2-piperidin-1-ylphenyl)-2-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-8-3-4-9-15(14)19(23)21-17-11-7-10-16(20)18(17)22-12-5-2-6-13-22/h3-4,7-11H,2,5-6,12-13H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHFSQFHPOMTOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)Cl)N3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。